2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a triazole ring, a methoxyphenyl group, and a sulfanyl-acetamide linkage. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps:
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Formation of the Triazole Ring: : The initial step often involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the triazole ring. For instance, 2-methoxyphenyl hydrazine can react with formic acid under reflux conditions to yield the triazole core.
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Introduction of the Sulfanyl Group: : The triazole intermediate is then reacted with thiol-containing compounds, such as thiourea, under basic conditions to introduce the sulfanyl group at the 3-position of the triazole ring.
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Acetamide Formation: : The final step involves the acylation of the sulfanyl-triazole intermediate with 3-methylphenyl acetic acid or its derivatives, using coupling agents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of nitro groups.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Triazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it useful in the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is studied for its potential pharmacological properties It has shown promise as an antimicrobial agent due to its ability to disrupt bacterial cell walls
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its ability to form stable complexes with metals also makes it useful in catalysis and materials science.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes involved in cell wall synthesis. The triazole ring can interact with enzyme active sites, disrupting their normal function and leading to cell death.
In cancer therapy, the compound may exert its effects by interfering with signaling pathways that regulate cell proliferation and apoptosis. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
- N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
- 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole
Uniqueness
What sets 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the triazole and sulfanyl groups allows for a wide range of chemical modifications, making it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-6-5-7-13(10-12)20-16(24)11-26-18-22-21-17(23(18)19)14-8-3-4-9-15(14)25-2/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBRLGJTYFSIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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